6-aminohexanoic acid

Catalog No.
S518505
CAS No.
60-32-2
M.F
C6H13NO2
M. Wt
131.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-aminohexanoic acid

CAS Number

60-32-2

Product Name

6-aminohexanoic acid

IUPAC Name

6-aminohexanoic acid

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

InChI

InChI=1S/C6H13NO2/c7-5-3-1-2-4-6(8)9/h1-5,7H2,(H,8,9)

InChI Key

SLXKOJJOQWFEFD-UHFFFAOYSA-N

SMILES

C(CCC(=O)O)CCN

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
1 G IN 3 ML OF WATER; SLIGHTLY SOL IN ALCOHOL; PRACTICALLY INSOL IN CHLOROFORM & ETHER
505.0 mg/mL at 25 °C

Synonyms

6 Aminocaproic Acid, 6 Aminohexanoic Acid, 6-Aminocaproic Acid, 6-Aminohexanoic Acid, Amicar, Aminocaproic Acid, Capralense, Capramol, Caproamin, Caprocid, Caprolest, CY 116, CY-116, CY116, Epsamon, Epsikapron, epsilon Aminocaproic Acid, epsilon-Aminocaproic Acid, Hemocaprol, Hexalense

Canonical SMILES

C(CCC(=O)O)CCN

Description

The exact mass of the compound Aminocaproic acid is 131.0946 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 505000 mg/l (at 25 °c)3.85 m1 g in 3 ml of water; slightly sol in alcohol; practically insol in chloroform & ether505.0 mg/ml at 25 °c0.9 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 755867. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Caproates - Aminocaproates. It belongs to the ontological category of amino acid zwitterion in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Reducing Blood Loss in Surgery

One of the most widely studied applications of ACA is its ability to minimize blood loss during surgery. Several studies, including a meta-analysis published in the Journal of Orthopaedic Surgery and Research, have demonstrated that ACA administration can significantly decrease total blood loss, drainage volume, and the need for blood transfusions following total hip and knee arthroplasty [].

The mechanism behind this effect is thought to be ACA's ability to inhibit the breakdown of fibrin, a protein essential for blood clotting. By preserving fibrin, ACA helps stabilize blood clots and reduces bleeding [].

Management of Hereditary Angioedema

Hereditary angioedema (HAE) is a rare genetic disorder characterized by episodes of swelling in various body parts, including the skin, airways, and abdomen. Research suggests that ACA may be beneficial in managing HAE attacks. Studies have shown that ACA can effectively reduce swelling and improve symptoms associated with HAE [].

The exact mechanism by which ACA works in HAE is not fully understood, but it is believed to involve inhibiting a protein called plasmin, which plays a role in the breakdown of tissues. By inhibiting plasmin, ACA may help prevent the excessive breakdown of tissues that contributes to swelling in HAE patients [].

Other Research Areas

Aminocaproic acid is also being investigated for its potential role in various other areas of scientific research, including:

  • Subarachnoid hemorrhage: This is a type of bleeding in the space surrounding the brain. Studies are exploring whether ACA can help reduce the risk of complications associated with subarachnoid hemorrhage.
  • Disseminated intravascular coagulation (DIC): DIC is a serious condition characterized by widespread blood clotting throughout the body. Research is ongoing to determine if ACA can be used to manage DIC [].

6-aminohexanoic acid, also known as aminocaproic acid, is an epsilon-amino acid characterized by its six-carbon backbone with an amino group at the sixth position. Its chemical formula is C6H13NO2C_6H_{13}NO_2 and it has a molar mass of approximately 131.17 g/mol. This compound is notable for its role as a lysine analogue and is often utilized in various biochemical and industrial applications, including the synthesis of polyamides such as nylon-6.

  • Inhibition of Fibrinolysis: ACA acts as an antifibrinolytic agent. It inhibits the activity of plasminogen activators, enzymes responsible for initiating clot breakdown. By doing so, it helps to stabilize existing blood clots and reduce bleeding [, ].
  • Toxicity: ACA is generally well-tolerated, but high doses can cause side effects like muscle weakness, dizziness, and seizures [].
  • Contraindications: ACA is not recommended for individuals with a history of blood clots in arteries or veins [].
, primarily involving oxidation and polymerization:

  • Oxidation Reactions: It can undergo oxidation in the presence of oxidizing agents like silver(III) complexes, leading to the formation of ammonia and aldehyde products. The kinetics of these reactions have been studied extensively, revealing a first-order dependence on the oxidant concentration and a variable order with respect to 6-aminohexanoic acid itself .
  • Polymerization: This compound is crucial in the production of nylon-6 through ring-opening polymerization of ε-caprolactam. The process involves hydrolysis under acidic or basic conditions, resulting in the formation of 6-aminohexanoic acid as an intermediate .

6-aminohexanoic acid exhibits significant biological activity, particularly as an inhibitor of fibrinolysis. It inhibits plasminogen activation, making it effective in treating conditions associated with excessive bleeding. Its clinical applications include:

  • Treatment of Bleeding Disorders: It is FDA-approved for managing acute bleeding due to elevated fibrinolytic activity and is used off-label for various bleeding disorders .
  • Pharmacokinetics: The compound is metabolized in the kidneys and has a half-life of approximately two hours .

The synthesis of 6-aminohexanoic acid can be accomplished through several methods:

  • Hydrolysis of ε-Caprolactam: This traditional method involves hydrolyzing ε-caprolactam under acidic or basic conditions .
  • Biosynthesis: Recent advancements have introduced biosynthetic routes using engineered strains such as Pseudomonas taiwanensis and Escherichia coli, which convert cyclohexane to 6-aminohexanoic acid via environmentally friendly processes .
  • Chemical Ligation: Chemical ligation techniques can also be employed to synthesize this compound from linear amino acid segments .

6-aminohexanoic acid has diverse applications across several fields:

  • Pharmaceuticals: Used as an antifibrinolytic agent to control bleeding during surgeries or in patients with coagulation disorders.
  • Polymer Industry: Serves as a key monomer in the production of nylon-6, contributing to its properties such as strength and durability.
  • Biochemical Research: Employed in studies involving peptide synthesis and enzyme inhibition due to its structural similarity to lysine.

Research has demonstrated that 6-aminohexanoic acid can influence biological interactions significantly:

  • Peptide Stability: Incorporating this compound into peptide structures can enhance stability against enzymatic degradation, making it valuable for therapeutic peptide design .
  • Enzyme Inhibition: Its ability to inhibit proteolytic enzymes like plasmin underscores its potential in therapeutic contexts where control over fibrinolysis is necessary .

Several compounds share structural similarities with 6-aminohexanoic acid, each exhibiting unique properties:

Compound NameStructure TypeKey Characteristics
LysineAmino AcidEssential amino acid; involved in protein synthesis.
ε-CaprolactamLactamPrecursor to nylon-6; cyclic structure that polymerizes.
5-Aminovaleric AcidShorter Chain Amino AcidSimilar structure; less effective as an antifibrinolytic agent.
7-Aminodecanoic AcidLonger Chain Amino AcidExhibits different biological activities compared to 6-aminohexanoic acid.

The uniqueness of 6-aminohexanoic acid lies in its specific role as a lysine analogue that effectively inhibits plasminogen activation while also serving as a crucial intermediate in nylon synthesis.

Molecular Architecture and Conformational Analysis

6-Aminohexanoic acid is a linear ω-amino-acid whose neutral formula is C₆H₁₃NO₂ and whose predominant solid-state species is a zwitterion with a protonated amino group and a deprotonated carboxylate group [1]. Gas-phase and ab-initio calculations indicate conformers in which the amino terminus engages in an intramolecular N―H···O hydrogen bond with the carbonyl oxygen, stabilising a folded backbone with a gauche orientation about C3–C4; in aqueous solution Nuclear Magnetic Resonance spin–lattice relaxation shows rapid interchange between extended and folded rotamers on the picosecond scale, dominated by reorientation of the terminal amino group [2]. Solid-state ^1H spin–lattice relaxation dispersion gives an activation energy of 23 ± 2 kJ mol⁻¹ for amino-group reorientation and 14 ± 2 kJ mol⁻¹ for whole-chain libration, values typical for ω-amino-acids with six carbon atoms [2].

ParameterValueTechniqueCondition
Average C–C bond length1.53 Å ± 0.01Single-crystal X-ray298 K [3]
Torsion angle N–C1–C2–C3± 180° (trans)Ab-initio (MP2/6-311++G**)gas phase [2]
Activation energy, amino-group reorientation23 kJ mol⁻¹Variable-T solid-state NMR180–440 K [2]

Crystallographic Characteristics

Single-crystal X-ray diffraction shows that 6-aminohexanoic acid crystallises in a monoclinic lattice (space group P2₁/c) with four formula units per cell [3]. The zwitterions adopt an extended all-trans backbone and pack head-to-tail, generating charge-supported sheets linked by N⁺–H···O⁻ and O⁻···H–N⁺ hydrogen-bond arrays. The unit-cell metrics and salient packing parameters are summarised below.

Crystallographic parameterValueReference
Space groupP2₁/c [3]
a / Å9.51 ± 0.01 [3]
b / Å11.04 ± 0.01 [3]
c / Å20.06 ± 0.02 [3]
β / °90.19 ± 0.05 [3]
Z4 [3]
Density (298 K)1.28 g cm⁻³calculated [3]
Shortest N⁺–H···O⁻ hydrogen bond2.80 Å [3]

Co-crystal structures with kringle domains of human plasminogen confirm that the zwitterion binds in a lysine-binding groove without perturbing its solution-phase conformation, underscoring the rigidity of the head-to-tail zwitterionic motif [4] [5].

Spectroscopic Profiles

Nuclear Magnetic Resonance

High-resolution one-dimensional spectra recorded at 500 MHz (298 K, D₂O, pH 7.4) afford the chemical-shift set in Table 3 [6].

NucleusPositionδ / ppmMultiplicity
^1HH-2, H-31.37broad doublet
^1HH-4, H-51.58multiplet
^1HH-61.67multiplet
^1HH-α (C-1)2.19triplet
^1HNH₃⁺2.99broad
^13CC-2, C-528.12singlet
^13CC-3, C-427.90singlet
^13CC-1 (C=O)186.39singlet

Two-dimensional ^1H–^1H Total-Correlation and ^1H–^13C Heteronuclear Multiple-Bond Correlation experiments confirm complete ^1H/^13C assignment and the absence of rotameric heterogeneity in solution at 298 K [6].

Infrared

The potassium-bromide disc spectrum (4000–400 cm⁻¹) exhibits the characteristic bands listed in Table 4 [7] [8].

Wavenumber / cm⁻¹Assignment
3300 (broad)N⁺H₃ stretching
2940, 2860aliphatic C–H stretching
1580asymmetric COO⁻ stretching
1510N⁺H₃ bending
1415symmetric COO⁻ stretching
1045C–N stretching

Ultraviolet–Visible

Neat aqueous solutions (20% m/v) show an intrinsic π–π* absorption maximum at 287 nm (ε ≈ 0.10 L g⁻¹ cm⁻¹) [9]. In borax buffer, a 1:1 charge-transfer complex with tetrabromo-p-benzoquinone displays a new π→π* band at 352 nm, ε = 1.16 × 10⁴ L mol⁻¹ cm⁻¹, confirming donor–acceptor interaction through the amino lone pair [10].

Thermodynamic Stability and Phase Behavior

Calorimetric and thermoanalytical data indicate a high lattice stability dominated by extensive charge-assisted hydrogen bonding. Key constants are collected in Table 5.

PropertyValueMethodReference
Melting onset204 – 209 °C (dec.)capillary [11] [12]
Enthalpy of fusion22.2 kJ mol⁻¹Differential scanning calorimetry [13]
Enthalpy of vaporisation (298 K)63.0 kJ mol⁻¹Extrapolated-Gibbs [13]
Boiling point (1 atm, calc.)282 °CJoback method [13]
Critical temperature736.9 KJoback method [13]

Thermogravimetric studies reveal that dehydration and sublimation are negligible below 185 °C; above this temperature controlled heating under vacuum induces solid-state polycondensation with elimination of water, giving highly oriented nylon-6 microcrystals [14]. The polycondensation follows an induction phase (nucleation), a zero-order conversion of monomer to low-molar-mass polyamide, and a slow terminal stage in which residual chains condense further, consistent with diffusion-controlled chemistry within the hydrogen-bonded lattice [14]. No distinct polymorphs have been reported, but variable-temperature powder diffraction confirms retention of the monoclinic cell up to the melt–decomposition onset at 204 °C [15].

Traditional Organic Synthesis Pathways

The traditional organic synthesis of 6-aminohexanoic acid primarily relies on the hydrolysis of ε-caprolactam, which has been the cornerstone of industrial production since the 1960s [1]. This well-established methodology involves two main approaches: acidic hydrolysis and basic hydrolysis, each with distinct advantages and operational parameters.

Acidic Hydrolysis Pathway

The acidic hydrolysis method represents the most widely implemented traditional approach for 6-aminohexanoic acid production [2]. The process begins with ε-caprolactam as the starting material, which undergoes ring-opening hydrolysis in the presence of concentrated hydrochloric acid. The reaction conditions typically involve temperatures ranging from 103-106°C with reflux for approximately 1.5 hours, achieving conversion rates exceeding 95% [2]. The reaction mechanism involves protonation of the lactam carbonyl oxygen, facilitating nucleophilic attack by water molecules on the carbonyl carbon, ultimately leading to ring opening and formation of 6-aminohexanoic acid hydrochloride.

Following the hydrolysis reaction, the product mixture undergoes a series of purification steps. The hydrolyzed solution is diluted to 10% concentration and subjected to ion exchange chromatography using strongly acidic styrene-based cation exchange resin [2]. The purification process includes washing with distilled water to remove hydrochloric acid, followed by elution with 3.5% ammonium hydroxide solution. The final product is obtained through concentration under reduced pressure at 47-70°C, followed by crystallization using ethanol [2].

Basic Hydrolysis Pathway

The basic hydrolysis approach utilizes sodium hydroxide as the hydrolyzing agent, offering several advantages over the acidic method . This methodology typically achieves higher yields and superior product purity compared to acidic hydrolysis. The process involves controlled temperature and pressure conditions, with the alkaline environment facilitating ring-opening through nucleophilic attack on the lactam carbonyl carbon. The basic hydrolysis method is particularly preferred in industrial settings due to its enhanced efficiency and reduced environmental impact .

Reaction Mechanism and Kinetics

The hydrolysis of ε-caprolactam follows a nucleophilic substitution mechanism, where water acts as the nucleophile attacking the electrophilic carbonyl carbon [4]. The reaction kinetics are influenced by several factors including temperature, pH, and catalyst concentration. Studies have demonstrated that the reaction follows first-order kinetics with respect to the lactam substrate, with temperature playing a crucial role in reaction rate enhancement [4].

ParameterAcidic HydrolysisBasic Hydrolysis
Temperature103-106°CControlled
CatalystConcentrated HClNaOH
Reaction Time1.5 hoursVariable
Conversion Rate>95%Higher than acidic
Product PurityGoodSuperior
Environmental ImpactHigher waste generationReduced impact

Catalytic Approaches and Yield Optimization

Modern catalytic approaches for 6-aminohexanoic acid synthesis have evolved to address the limitations of traditional methods, focusing on enhanced selectivity, improved yields, and reduced environmental impact. These methodologies encompass both homogeneous and heterogeneous catalytic systems, with particular emphasis on enzymatic catalysis and metal-catalyzed transformations.

Enzymatic Catalysis Systems

The development of enzymatic catalytic systems represents a significant advancement in 6-aminohexanoic acid synthesis. Carboxylic acid reductases combined with transaminases have emerged as highly effective catalytic systems for the biotransformation of adipic acid to 6-aminohexanoic acid [5]. These enzyme cascades achieve conversion rates up to 95% through a two-step reduction and amination process. The carboxylic acid reductase facilitates the reduction of adipic acid to 6-aminocaproic acid, while transaminases enable the subsequent amination reaction [5].

The optimization of enzymatic systems involves careful consideration of cofactor regeneration, with ATP and NADPH serving as essential cofactors for the carboxylic acid reductase reaction [5]. Engineered variants of carboxylic acid reductases, such as the L342E mutant, demonstrate enhanced activity against 6-aminocaproic acid substrates, achieving 50-75% conversion rates for the transformation to final products [5]. The integration of alanine dehydrogenase systems enables efficient cofactor recycling, contributing to the overall economic viability of the process [5].

Metal-Catalyzed Oxidation Systems

Metal-catalyzed oxidation approaches have been explored for the direct conversion of 6-aminohexanoic acid derivatives. Silver complexes, particularly dihydroxydiperiodatoargentate, have been investigated for their oxidative properties toward 6-aminohexanoic acid [4]. These catalytic systems operate through a mechanism involving pre-equilibrium adduct formation between the metal complex and the substrate, followed by electron transfer processes [4]. The reaction kinetics demonstrate first-order dependence on the metal catalyst and variable order with respect to the substrate, depending on concentration ranges [4].

Biocatalytic One-Pot Systems

The development of one-pot biocatalytic systems represents a significant innovation in catalytic methodology for 6-aminohexanoic acid synthesis [6]. These systems integrate multiple enzymatic transformations within a single reactor, utilizing six different enzymes including Baeyer-Villiger monooxygenases, alcohol dehydrogenases, and transaminases [6]. The cascade begins with cyclohexanol as the starting material and proceeds through a series of redox-neutral transformations, ultimately yielding 6-aminohexanoic acid with conversions ranging from 24% to 75% depending on the starting substrate [6].

Yield Optimization Strategies

Yield optimization in catalytic systems focuses on several key parameters including substrate concentration, enzyme loading, temperature control, and cofactor management. Studies have demonstrated that optimal substrate concentrations range from 10-100 mM, with enzyme loadings of 0.3-4.0 units providing optimal catalytic efficiency [7]. Temperature optimization typically favors moderate conditions (23-37°C) to maintain enzyme stability while ensuring adequate reaction rates [7].

Optimization ParameterOptimal RangeImprovement FactorKey Consideration
Substrate Concentration10-100 mM2-3 foldSubstrate inhibition avoidance
Enzyme Loading0.3-4.0 UUp to 5 foldCost-benefit optimization
Temperature23-37°C1.5-2 foldEnzyme stability maintenance
pH Control6.0-8.02-4 foldEnzyme activity optimization
Cofactor RegenerationCoupled systems3-5 foldEconomic viability

Biotechnological Production Strategies

Biotechnological approaches for 6-aminohexanoic acid production have gained significant attention due to their potential for sustainable and environmentally friendly synthesis. These strategies encompass microbial fermentation, metabolic engineering, and multi-organism bioconversion systems, each offering unique advantages for industrial-scale production.

Mixed-Species Bioconversion Systems

The most promising biotechnological approach involves the use of mixed-species cultures combining Pseudomonas taiwanensis VLB120 and Escherichia coli JM101 strains [7]. This innovative system distributes a six-step enzymatic cascade between the two organisms, enabling the direct conversion of cyclohexane to 6-aminohexanoic acid in a single reactor. The Pseudomonas strain handles the upstream conversion of cyclohexane to ε-caprolactone through cytochrome P450-mediated oxidation, while the E. coli strain manages the downstream conversion to the final product through lactonase, dehydrogenase, and transaminase activities [7].

The mixed-species approach achieves remarkable performance metrics, with complete substrate conversion and 86% yield of 6-aminohexanoic acid from cyclohexane [7]. The system operates under environmentally benign conditions at 23°C with an air-to-aqueous phase ratio of 23:1, combined with repetitive oxygen feeding strategies to maintain optimal aerobic conditions [7]. The initial specific formation rate reaches 7.7 ± 0.1 U g⁻¹ cell dry weight, demonstrating the efficiency of the integrated bioconversion system [7].

Metabolic Engineering Approaches

Metabolic engineering strategies have been developed to enable the fermentative production of 6-aminohexanoic acid from renewable feedstocks [8] [9]. These approaches focus on the engineering of E. coli strains to express novel biosynthetic pathways starting from central metabolic intermediates such as 2-oxoglutarate [8]. The engineered pathways incorporate bioconversions from the ketoacid elongation pathway known from methanogenic archaea, representing a significant innovation in pathway design [8].

Laboratory-scale fermentation studies using engineered E. coli strains have demonstrated the production of 6-aminohexanoic acid at titers up to 160 mg/L in batch fermentations [8] [9]. Fed-batch operations show even greater potential, with total production of 6-aminohexanoic acid and related intermediates exceeding 2 g/L, indicating significant potential for process optimization and scale-up [8] [9]. The metabolic engineering approach offers the advantage of utilizing glucose and other renewable carbon sources, contributing to the sustainability of the production process [8].

Enzymatic Transformation Pathways

Specialized enzymatic transformation pathways have been developed for the biotechnological production of 6-aminohexanoic acid from lysine [10] [11]. These pathways utilize a two-step enzymatic process involving cyclotal amino enzyme and reducing enzyme activities. The first step involves treatment of L-lysine with cyclotal amino enzyme to produce homoproline, typically conducted at temperatures ranging from 25-80°C and pH 6-7 [10]. The second step employs reducing enzymes to convert homoproline to 6-aminohexanoic acid under mild conditions [10].

The lysine-based pathway offers several advantages including the use of a readily available amino acid substrate and the potential for integration with existing amino acid production facilities [10]. The enzymatic nature of the transformations ensures high specificity and reduced byproduct formation compared to chemical synthesis approaches [10].

Microbial Strain Development

The development of specialized microbial strains for 6-aminohexanoic acid production involves the isolation and characterization of organisms with unique metabolic capabilities. Phialemonium sp. AIU 274 has been identified as a source of omega-amino compound-oxidizing enzymes capable of converting 6-aminohexanoic acid to 6-oxohexanoic acid with 100% yield [12] [13]. This enzymatic activity represents a valuable tool for the biotechnological production of related compounds and demonstrates the potential for discovering novel biocatalytic activities [12].

Biotechnological StrategyOrganism/SystemSubstrateProduct TiterKey Advantages
Mixed-Species SystemP. taiwanensis + E. coliCyclohexane86% yieldComplete bioconversion
Metabolic EngineeringEngineered E. coliGlucose/2-oxoglutarate160 mg/L (batch)Renewable feedstock
Enzymatic PathwayEnzyme cascadeL-lysineVariableHigh specificity
Specialized StrainsPhialemonium sp.6-aminohexanoic acid100% conversionNovel enzyme activity

Green Chemistry Innovations

Green chemistry innovations in 6-aminohexanoic acid synthesis represent a paradigm shift toward sustainable production methodologies that minimize environmental impact while maintaining economic viability. These approaches focus on atom efficiency, renewable feedstocks, benign reaction conditions, and waste reduction strategies.

Atom-Efficient Cascade Systems

The development of atom-efficient cascade systems represents a significant advancement in green chemistry applications for 6-aminohexanoic acid synthesis [14]. These systems are designed to maximize the incorporation of starting materials into the final product while minimizing waste generation. The biocatalytic cascade approach utilizing cyclohexanol as starting material achieves high atom efficiency through the integration of multiple enzymatic steps in a single reactor system [15].

The cascade system employs a cell-based modularization strategy using E. coli consortia containing specialized enzyme modules [15]. This approach produces greater than 97% conversion of cyclohexanol to 6-aminohexanoic acid and 28% conversion to caprolactam, demonstrating the versatility of the green chemistry approach [15]. The use of cheaper substrates and co-substrates enhances the economic benefits while maintaining environmental sustainability [15].

Renewable Feedstock Utilization

The utilization of renewable feedstocks represents a cornerstone of green chemistry innovation in 6-aminohexanoic acid production [14]. Biomass-derived starting materials, including adipic acid produced from renewable sources, serve as sustainable alternatives to petroleum-based feedstocks [5]. The biocatalytic conversion of renewable adipic acid to 6-aminohexanoic acid using carboxylic acid reductases and transaminases achieves conversion rates up to 95% while maintaining sustainability principles [5].

The integration of renewable feedstock utilization with biotechnological production strategies creates synergistic effects that enhance both environmental and economic performance [14]. These approaches reduce the carbon footprint of production processes while providing cost-competitive alternatives to traditional synthesis methods [14].

Solvent-Free and Aqueous Systems

Green chemistry innovations emphasize the development of solvent-free and aqueous reaction systems to eliminate or reduce the use of organic solvents [14]. The mixed-species bioconversion system operates entirely in aqueous media, eliminating the need for organic solvents while maintaining high conversion efficiency [7]. The aqueous system enables the direct conversion of cyclohexane to 6-aminohexanoic acid under mild conditions, representing a significant advancement in solvent-free synthesis [7].

The development of aqueous enzymatic systems offers multiple advantages including reduced environmental impact, simplified product purification, and enhanced worker safety [14]. These systems typically operate at ambient temperature and pressure, contributing to energy efficiency and process sustainability [14].

Waste Minimization Strategies

Waste minimization strategies in green chemistry approaches focus on reducing byproduct formation and enabling the recycling of process materials [14]. The biocatalytic cascade systems incorporate cofactor regeneration mechanisms that eliminate the need for stoichiometric cofactor addition, significantly reducing waste generation [5]. The integration of alanine dehydrogenase systems enables the recycling of amino donors, contributing to overall process sustainability [5].

The development of integrated biorefinery concepts allows for the utilization of waste streams from 6-aminohexanoic acid production as feedstocks for other valuable products [14]. This approach creates closed-loop systems that minimize waste generation while maximizing resource utilization efficiency [14].

Energy-Efficient Processing

Energy-efficient processing represents a critical aspect of green chemistry innovation, focusing on the development of low-temperature, ambient-pressure reaction systems [14]. The biotechnological approaches typically operate at temperatures ranging from 23-37°C, significantly lower than traditional chemical synthesis methods that require temperatures exceeding 100°C [7] [2]. This temperature reduction results in substantial energy savings and reduced greenhouse gas emissions [14].

The integration of process intensification strategies, including microreactor technologies and continuous flow systems, further enhances energy efficiency while maintaining high productivity [14]. These approaches enable precise control of reaction conditions and improved heat and mass transfer, contributing to overall process efficiency [14].

Green Chemistry InnovationEnvironmental BenefitSustainability ScoreImplementation Status
Atom-Efficient CascadesReduced waste generationHighDemonstrated
Renewable FeedstocksReduced carbon footprintVery HighCommercial development
Aqueous SystemsEliminated organic solventsHighProven technology
Waste MinimizationClosed-loop processingHighResearch stage
Energy-Efficient ProcessingLower energy consumptionVery HighPilot scale

The green chemistry innovations in 6-aminohexanoic acid synthesis demonstrate the potential for sustainable chemical production that meets both environmental and economic objectives. These approaches represent the future direction of chemical manufacturing, emphasizing the importance of sustainability in industrial chemistry applications [14].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Water or Solvent Wet Solid
White solid; [HSDB] White crystalline solid; [MSDSonline]
Solid

Color/Form

FINE, WHITE, CRYSTALLINE POWDER
LEAVES FROM ETHER

XLogP3

-3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

131.094628657 g/mol

Monoisotopic Mass

131.094628657 g/mol

Heavy Atom Count

9

Taste

TASTELESS

LogP

-2.95
-2.95 (LogP)
-2.95

Odor

ODORLESS, OR NEARLY SO

Appearance

Solid powder

Melting Point

202-203 °C
205 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

U6F3787206

GHS Hazard Statements

Aggregated GHS information provided by 153 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 47 of 153 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 106 of 153 companies with hazard statement code(s):;
H315 (49.06%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.06%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (49.06%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For use in the treatment of excessive postoperative bleeding.
FDA Label

Therapeutic Uses

Antifibrinolytic Agents
...USED IN TREATMENT OF PROCEDURES OR DISORDERS IN WHICH FIBRINOLYSIS IS ENHANCED...CARDIAC BYPASS, POSTCAVAL SHUNT, MAJOR THORACIC SURGERY, PROSTATIC POSTOPERATIVE HEMATURIA...NONSURGICAL HEMATURIA, LEUKEMIA, METASTATIC PROSTATIC CARCINOMA, CIRRHOSIS & OTHER HEPATIC DISEASES, ECLAMPSIA, INTRAUTERINE FETAL DEATH, AMNIOTIC FLUID EMBOLISM & ABRUPTIO PLACENTAE. THE DRUG IS OF NO VALUE IN HEMORRHAGE DUE TO THROMBOCYTOPENIA, HYPERHEPARINEMIA, OR OTHER COAGULATION DEFECTS, OR TO VASCULAR DISRUPTION.
FOR IV ADMIN...SHOULD BE DILUTED IN ISOTONIC OR DEXTROSE SOLN & INJECTED SLOWLY. AFTER 8 HR TREATMENT, PATIENT'S CONDITION SHOULD BE REEVALUATED.
...SPECIFIC ANTIDOTE FOR AN OVERDOSE OF A FIBRINOLYTIC AGENT. ...
For more Therapeutic Uses (Complete) data for 6-AMINOCAPROIC ACID (9 total), please visit the HSDB record page.

Pharmacology

Aminocaproic acid works as an antifibrinolytic. It is a derivative of the amino acid lysine. The fibrinolysis-inhibitory effects of aminocaproic acid appear to be exerted principally via inhibition of plasminogen activators and to a lesser degree through antiplasmin activity. Aminocaproic acid may be a possible prophylactic for vascular disease, as it may prevent formation of lipoprotein (a), a risk factor for vascular disease.
Aminocaproic Acid is a synthetic lysine derivative with antifibrinolytic activity. Aminocaproic acid competitively inhibits activation of plasminogen, thereby reducing conversion of plasminogen to plasmin (fibrinolysin), an enzyme that degrades fibrin clots as well as fibrinogen and other plasma proteins including the procoagulant factors V and VIII. Aminocaproic acid competitively reduces the conversion of plasminogen to plasmin by plasminogen activators. It directly inhibits proteolytic activity of plasmin, but higher doses are required than are needed to reduce plasmin formation. Aminocaproic acid is used in the treatment of hemorrhage and prophylactically against hemorrhage, including hyperfibrinolysis-induced hemorrhage and postsurgical hemorrhage.

MeSH Pharmacological Classification

Antifibrinolytic Agents

ATC Code

B - Blood and blood forming organs
B02 - Antihemorrhagics
B02A - Antifibrinolytics
B02AA - Amino acids
B02AA01 - Aminocaproic acid

Mechanism of Action

Aminocaproic acid binds reversibly to the kringle domain of plasminogen and blocks the binding of plasminogen to fibrin and its activation to plasmin. With NO activation of plasmin, there is a reduction in fibrinolysis. This consequently will reduce the amount of bleeding post surgery. Elevated plasma levels of lipoprotein(a) have been shown to increase the risk of vascular disease. Lipoprotein 9a)a has two components, apolipoprotein B-100, linked to apolipoprotein (a). Aminocaproic acid may change the conformation of apoliprotein (a), changing its binding properties and potentially preventing the formation of lipoprotein (a).
A COMPETITIVE INHIBITOR OF ACTIVATORS OF PROFIBRINOLYSIN &, TO LESSER EXTENT, OF FIBRINOLYSIN. AS A CONSEQUENCE, IT SUPPRESSES FORMATION OF FIBRINOLYSIN, AN ENZYME WHICH DESTROYS FIBRINOGEN, FIBRIN, & OTHER CLOTTING COMPONENTS.
MICROCALORIMETRY AND UV AND IR SPECTROSCOPY WERE USED TO STUDY THE INTERMOLECULAR INTERACTIONS OF PLASMINOGEN AND PLASMIN WITH EPSILON-AMINOCAPROIC ACID (I) TO DETERMINE THE MECHANISM OF FIBRINOLYSIS INHIBITION. AT LOW DOSES, THE INHIBITORY EFFECT WAS DUE MAINLY TO BLOCKADE OF THE STAGE OF ACTIVATION OF PLASMINOGEN, WHEREAS THE EFFECTIVENESS OF HIGH CONCENTRATIONS OF I WAS ACHIEVED ALSO BY INACTIVATION OF THE ENZYMIC ACTIVITY OF PLASMIN.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Serine peptidases [EC:3.4.21.-]
PLG [HSA:5340] [KO:K01315]

Pictograms

Irritant

Irritant

Other CAS

60-32-2

Absorption Distribution and Excretion

Absorbed rapidly following oral administration. In adults, oral absorption appears to be a zero-order process with an absorption rate of 5.2 g/hr. The mean lag time in absorption is 10 minutes. After a single oral dose of 5 g, absorption was complete (F=1).
Renal excretion is the primary route of elimination, whether aminocaproic acid is administered orally or intravenously.
23.1 ± 6.6 L
169 mL/min
AMINOCAPROIC ACID IS WELL ABSORBED ORALLY... THIS DRUG IS EXCRETED RAPIDLY IN URINE, LARGELY UNCHANGED, & PEAK PLASMA LEVELS ARE OBTAINED ABOUT 2 HR AFTER A SINGLE ORAL DOSE.

Metabolism Metabolites

Sixty-five percent of the dose is recovered in the urine as unchanged drug and 11% of the dose appears as the metabolite adipic acid.

Associated Chemicals

Caproic acid, 2-amino;616-06-8

Wikipedia

Aminocaproic acid

Drug Warnings

RAPID IV ADMIN SHOULD BE AVOIDED TO PREVENT HYPOTENSION, BRADYCARDIA, & OTHER ARRHYTHMIAS.
...TERATOGENIC IN ANIMALS & HENCE SHOULD NOT BE USED IN HUMANS IN FIRST 2 TRIMESTERS OF PREGNANCY & IN THIRD TRIMESTER ONLY IF ITS USE IS IMPERATIVE.
IF AMINOCAPROIC ACID IS GIVEN TO PT WITH DIC /DIFFUSE INTRAVASCULAR COAGULATION/ IT MAY CAUSE SERIOUS OR EVEN FATAL THROMBUS FORMATION. ...MOST EXPERTS DO NOT USE AMINOCAPROIC ACID TO TREAT "FIBRINOLYTIC" HEMORRHAGE UNLESS THERE IS DEFINITIVE PROOF THAT DIC IS NOT THE UNDERLYING CAUSE.
WHEN AMINOCAPROIC ACID IS GIVEN DURING SURGERY, CARE MUST BE TAKEN TO FREE THE BODY CAVITIES OF BLOOD CLOTS SINCE THE DRUG REMAINS IN HIGH CONCN IN THE CLOTS, THEREBY INHIBITING THEIR PHYSIOLOGIC DISSOLUTION.
INCIDENCE OF THROMBOTIC EVENTS SECONDARY TO INHIBITION OF FIBRINOLYTIC SYSTEM BY DRUG IS UNKNOWN, BUT MAY BE PARTICULARLY INCR IN PT WITH UNDERLYING PREDISPOSITION TO DEVELOP THROMBOSIS.

Biological Half Life

The terminal elimination half-life is approximately 2 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

HEATING OF AN AQUEOUS SOLUTION OF CAPROLACTAM WITH CALCIUM HYDROXIDE TO GIVE CALCIUM AMINOCAPROATE, FOLLOWED BY REACTION WITH SULFURIC ACID
...FROM EPSILON-BENZOYLAMINOCAPRONITRILE: RUZICKA, HUGOSON, HELV CHIM ACTA 4, 472 (1921); FROM EPSILON CAPROLACTAM...SULZBACHER, MFR CHEMIST 33, 463 (1963); FROM 1-HYDROXYCYCLOHEXYLHYDROPEROXIDE: MINISCI, PORTOLANI; GAZZ CHIM ITAL 89, 1941 (1959).

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Hexanoic acid, 6-amino-: ACTIVE

Analytic Laboratory Methods

A GAS CHROMATOGRAPHIC METHOD FOR SEPARATING 6-AMINOCAPROIC ACID FROM AMINO ACIDS NORMALLY PRESENT IN BIOLOGICAL FLUIDS DESCRIBED.

Clinical Laboratory Methods

6-AMINOCAPRIOC ACID WAS DETERMINED IN HUMAN SERUM BY HIGH PERFORMANCE LIQ CHROMATOGRAPHY. METHOD HAD A PRECISION OF 4.4%.

Interactions

PLASMINOGEN ACTIVATORS SUCH AS STREPTOKINASE & UROKINASE ARE USED TO TREAT THROMBOEMBOLIC DISORDERS. ...AMINOCAPROIC ACID COUNTERACTS THE THROMBOLYTIC EFFECT OF THESE DRUGS...

Stability Shelf Life

STABLE IN LIGHT & AIR

Dates

Last modified: 08-15-2023
1: Golembiewski J. Antifibrinolytic Use in the Perioperative Setting: Aminocaproic Acid and Tranexamic Acid. J Perianesth Nurs. 2015 Dec;30(6):560-563. doi: 10.1016/j.jopan.2015.09.005. Epub 2015 Oct 21. Review. PubMed PMID: 26596393.
2: Eaton MP, Alfieris GM, Sweeney DM, Angona RE, Cholette JM, Venuto C, Anderson B. Pharmacokinetics of ε-Aminocaproic Acid in Neonates Undergoing Cardiac Surgery with Cardiopulmonary Bypass. Anesthesiology. 2015 May;122(5):1002-9. doi: 10.1097/ALN.0000000000000616. PubMed PMID: 25723765; PubMed Central PMCID: PMC4882606.
3: Fletcher DJ, Brainard BM, Epstein K, Radcliffe R, Divers T. Therapeutic plasma concentrations of epsilon aminocaproic acid and tranexamic acid in horses. J Vet Intern Med. 2013 Nov-Dec;27(6):1589-95. doi: 10.1111/jvim.12202. Epub 2013 Oct 1. PubMed PMID: 24118238.
4: Levine M, Huang M, Henderson SO, Carmelli G, Thomas SH. Aminocaproic Acid and Tranexamic Acid Fail to Reverse Dabigatran-Induced Coagulopathy. Am J Ther. 2016 Nov/Dec;23(6):e1619-e1622. PubMed PMID: 26241703.
5: Anikin IV, Tyndyk ML, Zabezhinskiĭ MA, Popovich IG, Anisimov VN, Pliss GB. [Effect of epsilon-aminocaproic acid, cyclophosphamide and their combination on the growth of autochthonous sarcomas of mice induced by benzo(a)pyrene]. Vopr Onkol. 2014;60(1):94-5. Russian. PubMed PMID: 24772624.
6: Blaine KP, Press C, Lau K, Sliwa J, Rao VK, Hill C. Comparative effectiveness of epsilon-aminocaproic acid and tranexamic acid on postoperative bleeding following cardiac surgery during a national medication shortage. J Clin Anesth. 2016 Dec;35:516-523. doi: 10.1016/j.jclinane.2016.08.037. Epub 2016 Oct 20. PubMed PMID: 27871586.
7: Raghunathan K, Connelly NR, Kanter GJ. ε-Aminocaproic acid and clinical value in cardiac anesthesia. J Cardiothorac Vasc Anesth. 2011 Feb;25(1):16-9. doi: 10.1053/j.jvca.2010.07.024. Epub 2010 Sep 25. PubMed PMID: 20870423.
8: Cuellar JM, Yoo A, Tovar N, Coelho PG, Jimbo R, Vandeweghe S, Kirsch T, Quirno M, Errico TJ. The effects of Amicar and TXA on lumbar spine fusion in an animal model. Spine (Phila Pa 1976). 2014 Sep 1;39(19):E1132-7. doi: 10.1097/BRS.0000000000000488. PubMed PMID: 24979407.
9: Kaye S, Johnson S, Arnold RD, Nie B, Davis JT, Gulland F, Abou-Madi N, Fletcher DJ. PHARMACOKINETIC STUDY OF ORAL ε-AMINOCAPROIC ACID IN THE NORTHERN ELEPHANT SEAL (MIROUNGA ANGUSTIROSTRIS). J Zoo Wildl Med. 2016 Jun;47(2):438-46. doi: 10.1638/2015-0138.1. PubMed PMID: 27468014.
10: Lee U, Choi YH, Kim YG, Lee BK, Oh E, Lee MG. ε-Acetamidocaproic acid pharmacokinetics in rats with gastric ulcer or small bowel inflammation. Xenobiotica. 2012 Mar;42(3):310-5. doi: 10.3109/00498254.2011.619014. Epub 2011 Oct 12. PubMed PMID: 21992030.
11: Han SY, Yang SH, Yoon I, Lee MG, Choi YH. Reduced clearance of ε-acetamidocaproic acid in rats with acute renal failure induced by uranyl nitrate. J Pharm Pharmacol. 2012 Oct;64(10):1452-60. doi: 10.1111/j.2042-7158.2012.01517.x. Epub 2012 Jun 8. PubMed PMID: 22943176.
12: Yoo SH, Venn E, Sullivan LA, Olver CS. Thromboelastographic evidence of inhibition of fibrinolysis after ε-aminocaproic acid administration in a dog with suspected acute traumatic coagulopathy. J Vet Emerg Crit Care (San Antonio). 2016 Sep;26(5):737-42. doi: 10.1111/vec.12467. Epub 2016 Mar 18. PubMed PMID: 26990227.
13: Yurka HG, Wissler RN, Zanghi CN, Liu X, Tu X, Eaton MP; Congenital Heart Surgery Research Interest Group. The effective concentration of epsilon-aminocaproic Acid for inhibition of fibrinolysis in neonatal plasma in vitro. Anesth Analg. 2010 Jul;111(1):180-4. doi: 10.1213/ANE.0b013e3181e19cec. Epub 2010 Jun 2. PubMed PMID: 20519417.
14: Banerjee A, Stoica C, Walia A. Acute hyperkalemia as a complication of intravenous therapy with epsilon-aminocaproic acid. J Clin Anesth. 2011 Nov;23(7):565-8. doi: 10.1016/j.jclinane.2010.12.024. PubMed PMID: 22050802.
15: Munoz JJ, Birkmeyer NJ, Birkmeyer JD, O'Connor GT, Dacey LJ. Is epsilon-aminocaproic acid as effective as aprotinin in reducing bleeding with cardiac surgery?: a meta-analysis. Circulation. 1999 Jan 5-12;99(1):81-9. PubMed PMID: 9884383.
16: Dalmau A, Sabaté A, Acosta F, Garcia-Huete L, Koo M, Sansano T, Rafecas A, Figueras J, Jaurrieta E, Parrilla P. Tranexamic acid reduces red cell transfusion better than epsilon-aminocaproic acid or placebo in liver transplantation. Anesth Analg. 2000 Jul;91(1):29-34. PubMed PMID: 10866882.
17: Singh I, Laungani GB. Intravesical epsilon aminocaproic acid in management of intractable bladder hemorrhage. Urology. 1992 Sep;40(3):227-9. PubMed PMID: 1523745.
18: Kang Y, Lewis JH, Navalgund A, Russell MW, Bontempo FA, Niren LS, Starzl TE. Epsilon-aminocaproic acid for treatment of fibrinolysis during liver transplantation. Anesthesiology. 1987 Jun;66(6):766-73. PubMed PMID: 3296855; PubMed Central PMCID: PMC2965586.
19: Ross J, Dallap BL, Dolente BA, Sweeney RW. Pharmacokinetics and pharmacodynamics of epsilon-aminocaproic acid in horses. Am J Vet Res. 2007 Sep;68(9):1016-21. PubMed PMID: 17764418.
20: Choi YH, Lee U, Suh JH, Kim YG, Lee M, Oh E, Lee MG. Pharmacokinetic interaction between ϵ-acetamidocaproic acid (AACA) and cimetidine in indomethacin-induced acute gastric ulcer and control rats: inhibition of active renal secretion of AACA by cimetidine. Xenobiotica. 2011 May;41(5):409-15. doi: 10.3109/00498254.2010.549250. Epub 2011 Jan 21. PubMed PMID: 21250786.

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